Product packaging for Linoleoyl glycine(Cat. No.:CAS No. 2764-03-6)

Linoleoyl glycine

Cat. No.: B163808
CAS No.: 2764-03-6
M. Wt: 337.5 g/mol
InChI Key: YCRHZEHWEYAHCO-HZJYTTRNSA-N
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Description

N-Linoleoylglycine is an endogenous lipoamino acid, part of a class of signaling molecules known as elmiric acids (EMAs) or N-acylamides. This compound is recognized for its significant anti-inflammatory properties , making it a valuable template for pharmacological research into resolving chronic inflammatory conditions . In vivo studies using the mouse peritonitis assay demonstrate that orally administered N-linoleoylglycine is a potent anti-inflammatory agent, effectively reducing leukocyte migration at doses as low as 0.3 mg/kg . This indicates not only high potency but also good stability and oral bioavailability . The mechanism of action is associated with the stimulation of specific inflammation-resolving eicosanoids. In vitro models using mouse macrophage RAW cells show that N-linoleoylglycine robustly stimulates the production of 15-deoxy-Δ 13,14 -PGJ 2 , a prostaglandin metabolite linked to the resolution phase of inflammation . This suggests its effect is mediated by promoting natural inflammatory resolution pathways, potentially through the activation of the arachidonic acid cascade . N-linoleoylglycine is a long-chain N-acyl amide, specifically the linoleic acid amide of glycine . N-acylamides are a vast class of endogenous compounds with diverse signaling roles in physiology, including metabolic homeostasis, pain, motor control, and cell migration . As an amino acid conjugate, it offers greater stability and is more cost-effective than analogous arachidonoyl derivatives, providing a superior and easily accessible lead molecule for drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO3 B163808 Linoleoyl glycine CAS No. 2764-03-6

Properties

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334847
Record name N-Linoleoyl glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2764-03-6
Record name N-Linoleoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Regulation of N Linoleoylglycine

Enzymatic Pathways of N-Linoleoylglycine Synthesis

The biosynthesis of N-linoleoylglycine primarily involves the conjugation of linoleic acid, or its activated form linoleoyl-CoA, with the amino acid glycine (B1666218). This process is catalyzed by several enzymes, highlighting a redundancy and complexity in its formation.

Glycine N-acyltransferase (GLYAT) enzymes are known for their role in the detoxification of xenobiotics by conjugating them with glycine. diva-portal.orguniroma1.it However, specific members of this family are also involved in the synthesis of endogenous N-acyl glycines. diva-portal.orgnih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine. wikipedia.org

Human Glycine N-Acyltransferase-Like 2 (hGLYATL2) has been identified as a key enzyme in the synthesis of various long-chain N-acyl glycines. nih.govebi.ac.uk Localized to the endoplasmic reticulum, hGLYATL2 efficiently catalyzes the conjugation of medium- and long-chain acyl-CoAs with glycine. nih.govcore.ac.uk The expression of hGLYATL2 mRNA is notable in tissues such as the salivary gland, trachea, spinal cord, and skin, which correlates with the detection of high levels of N-acyl glycines in some of these tissues. nih.gov This suggests a potential role for GLYATL2 in producing N-linoleoylglycine in specific anatomical locations. nih.govebi.ac.uk

The activity of these acyltransferases is dependent on the specific acyl-CoA and amino acid substrates. GLYAT itself shows the highest activity with benzoyl-CoA but can also conjugate short-chain fatty acyl-CoAs (shorter than C8). core.ac.uk In contrast, hGLYATL2 demonstrates a preference for long-chain acyl-CoAs. nih.govcore.ac.uk Studies on recombinant hGLYATL2 have shown its ability to conjugate various acyl-CoAs, including oleoyl-CoA and arachidonoyl-CoA, to glycine. nih.govebi.ac.uk The enzyme is highly specific for glycine as the amino acid acceptor, with no significant activity observed with other amino acids like alanine (B10760859) or serine. core.ac.uk While direct kinetic data for linoleoyl-CoA with GLYATL2 is not extensively detailed, the enzyme's preference for C18 unsaturated fatty acyl-CoAs like oleoyl-CoA suggests that linoleoyl-CoA is a probable substrate. nih.govcore.ac.uk

Table 1: Substrate Specificity of Human Glycine N-Acyltransferase-Like 2 (hGLYATL2)

Acyl-CoA SubstrateAmino Acid AcceptorRelative Activity/EfficiencyReference
Oleoyl-CoA (C18:1)GlycineHigh (Preferred Substrate) nih.govcore.ac.uk
Arachidonoyl-CoA (C20:4)GlycineEfficiently Conjugated nih.gov
Medium-Chain Acyl-CoAs (C8-C16)GlycineActive nih.gov
Long-Chain Saturated Acyl-CoAs (up to C18:0)GlycineActive uniprot.org
Various Acyl-CoAsAlanineLittle to no activity core.ac.uk
Various Acyl-CoAsSerineLittle to no activity core.ac.uk

An alternative pathway for the synthesis of N-acyl amino acids involves the peroxidase activity of cytochrome c. diva-portal.orgusf.edu In the presence of hydrogen peroxide (H₂O₂), cytochrome c can catalyze the formation of N-acyl glycines, including N-linoleoylglycine, from the corresponding fatty acyl-CoA and glycine. usf.eduresearchgate.net This reaction is intriguing as it links lipid signaling to conditions of oxidative stress, where levels of H₂O₂ might be elevated. researchgate.netchemrxiv.org The peroxidase activity of cytochrome c is enhanced when it interacts with cardiolipin (B10847521) on the mitochondrial membrane, a key event in the early stages of apoptosis. nih.gov This suggests that the synthesis of N-linoleoylglycine via this pathway could be localized to the mitochondria under specific cellular conditions.

Peptidase M20 Domain Containing 1 (PM20D1) is a secreted enzyme that has been identified as a significant regulator of circulating N-acyl amino acids. elifesciences.orgnih.gov Unlike the GLYAT enzymes that utilize activated acyl-CoAs, PM20D1 catalyzes the direct condensation of a free fatty acid with a free amino acid to form an N-acyl amino acid. nih.govgenecards.orgnih.gov This reaction is bidirectional, meaning PM20D1 can also hydrolyze N-acyl amino acids back to their constituent fatty acid and amino acid. elifesciences.orguniprot.org The enzyme is expressed in various tissues, including brown adipose tissue and liver, and is secreted into the circulation. uniprot.orgpnas.org Overexpression of PM20D1 in mice leads to a significant increase in circulating N-acyl amino acids. elifesciences.orgpnas.org This pathway represents a key mechanism for regulating the systemic levels of N-acyl amino acids, including N-linoleoylglycine. hmdb.ca

Table 2: Comparison of Enzymatic Pathways for N-Acyl Glycine Synthesis

Enzyme/SystemSubstratesProductCellular LocationReference
GLYATL2Long-chain acyl-CoA + GlycineN-acyl glycineEndoplasmic Reticulum nih.govwikipedia.org
Cytochrome c / H₂O₂Acyl-CoA + GlycineN-acyl glycineMitochondria diva-portal.orgusf.edu
PM20D1Free Fatty Acid + Amino AcidN-acyl amino acidSecreted (Extracellular) elifesciences.orgnih.govuniprot.org
Role of Glycine N-Acyltransferase-Like 2 (GLYATL2)

Cytochrome c-Mediated Formation Pathways

Contributions of Microbiota to N-Linoleoylglycine Biosynthesis

The human gut microbiome is increasingly recognized as a significant contributor to the host's metabolome, including the production of N-acyl amino acids. asm.orgnih.gov Genes encoding N-acyl synthases are enriched in the gut microbiome, indicating that bacteria possess the machinery to generate these signaling molecules. asm.org For instance, bacteria from the genus Bacteroides have been shown to produce N-acyl glycines. mdpi.com Specifically, the gene glsB in Bacteroides thetaiotaomicron encodes an N-acyltransferase responsible for the production of a monoacylated glycine. asm.org These microbially-produced N-acyl amino acids can potentially be absorbed by the host and distributed to distal tissues, thereby influencing host physiology. asm.org While direct evidence for the synthesis of N-linoleoylglycine by specific gut bacteria is still an area of active research, the availability of linoleic acid from dietary sources and the presence of glycine and N-acyl synthases in the gut environment strongly suggest a potential contribution of the microbiota to the body's pool of N-linoleoylglycine. mdpi.comevitachem.com

Metabolic Degradation and Inactivation Pathways

The biological activity of N-linoleoylglycine is tightly controlled through several metabolic pathways that lead to its degradation and inactivation. These pathways involve enzymatic hydrolysis, oxidative modification, and interconversion with other related lipid signaling molecules.

Fatty Acid Amide Hydrolase (FAAH)-Mediated Hydrolysis

The primary and most well-characterized pathway for the degradation of N-linoleoylglycine is hydrolysis by the enzyme fatty acid amide hydrolase (FAAH). hmdb.canih.gov FAAH is a serine hydrolase responsible for the breakdown of a variety of endogenous fatty acid amides, including the endocannabinoid anandamide (B1667382). mdpi.comuniprot.orgcaymanchem.com The action of FAAH on N-linoleoylglycine cleaves the amide bond, releasing linoleic acid and glycine, thereby terminating its signaling activity. nih.gov

FAAH is a key regulator of the levels of several N-acyl glycines. nih.gov The enzyme is known to hydrolyze various N-acyl amides, and its inhibition leads to an increase in the endogenous levels of these compounds. mdpi.com While FAAH preferentially hydrolyzes polyunsaturated substrates like anandamide, it also acts on N-acyl glycines. uniprot.org The regulation of N-linoleoylglycine levels by FAAH suggests its importance in modulating the physiological processes influenced by this lipid mediator. nih.gov

Interestingly, a second intracellular enzyme, peptidase M20 domain containing 1 (PM20D1), also participates in the hydrolysis of N-acyl amino acids. hmdb.cawikipedia.org However, FAAH and PM20D1 appear to have distinct roles, with FAAH regulating intracellular levels of N-acyl amino acids, while PM20D1 influences circulating levels. elifesciences.org

EnzymeAction on N-linoleoylglycineProductsCellular Location
Fatty Acid Amide Hydrolase (FAAH)Hydrolysis of the amide bondLinoleic acid and GlycineIntracellular (microsomal and mitochondrial membranes)

Peptidylglycine α-Amidating Monooxygenase (PAM) Activity

N-linoleoylglycine can undergo oxidative cleavage to form primary fatty acid amides in a reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM). nih.gov PAM is a bifunctional enzyme that typically catalyzes the C-terminal amidation of peptides, a crucial post-translational modification for the bioactivity of many peptide hormones and neuropeptides. uniprot.orguniprot.orgnih.govmdpi.com

The conversion of N-fatty acylglycines to primary fatty acid amides by PAM involves two sequential enzymatic steps. nih.gov This metabolic conversion suggests a potential regulatory mechanism where the function of a specific N-acylated amine can be altered by transforming it into a different signaling molecule. nih.gov

EnzymeAction on N-linoleoylglycineProducts
Peptidylglycine α-Amidating Monooxygenase (PAM)Oxidative cleavagePrimary fatty acid amide and glyoxylate

Oxidative Metabolism of the Acyl Moiety

The linoleoyl acyl group of N-linoleoylglycine is susceptible to oxidative metabolism. This is analogous to the enzymatic oxidation of other N-acyl amino acids, such as N-palmitoylglycine and N-arachidonoylglycine. nih.govfrontiersin.org For instance, N-arachidonoylglycine can be oxygenated by cyclooxygenase-2 (COX-2). mdpi.com While specific studies on the oxidative metabolism of the linoleoyl moiety of N-linoleoylglycine are less detailed, the established pathways for similar molecules suggest that cytochrome P450 enzymes could be involved. nih.gov Such oxidative modifications would alter the structure and biological activity of N-linoleoylglycine.

Metabolic Interconversions with Other N-Acylated Amines

There is evidence for metabolic interconversions between different classes of N-acylated amines. For example, N-arachidonoylglycine can be generated from the oxidative metabolism of the endocannabinoid anandamide (N-arachidonoylethanolamine). mdpi.comresearchgate.net This two-step process involves alcohol and aldehyde dehydrogenases. mdpi.com This suggests the possibility of similar metabolic links between N-linoleoylethanolamine and N-linoleoylglycine. These interconversions highlight a complex regulatory network where the levels and activities of different fatty acid amides are interconnected. nih.gov

Molecular Mechanisms and Cellular Signaling of N Linoleoylglycine

Receptor Interactions and Modulation

N-linoleoylglycine exerts its biological effects by interacting with and modulating the activity of several key membrane-bound proteins, including G-protein coupled receptors and ion channels. These interactions initiate intracellular signaling events that influence cellular function.

N-linoleoylglycine is recognized as a signaling lipid that activates specific G-protein coupled receptors, a large family of transmembrane receptors that transduce extracellular signals into intracellular responses.

N-linoleoylglycine is an identified lipid activator of the G-protein-coupled receptor GPR132, also known as G2A. nih.govresearchgate.netnih.gov Its activity is comparable to that of 9-hydroxyoctadecadienoic acid (9-HODE), another known endogenous ligand for this receptor. nih.govnih.gov Studies determining the order-of-potency for various N-acylglycines found N-palmitoylglycine to be the most potent, followed by 9-HODE and N-linoleoylglycine, which have roughly equivalent activity. nih.govresearchgate.netnih.gov This activation is not limited to humans, as N-linoleoylglycine and 9-HODE also activate the rat and mouse orthologs of GPR132. nih.govresearchgate.net

The molecular interaction between N-acylamides and GPR132 has been investigated through structural modeling and mutagenesis studies. nih.govnih.gov Molecular docking suggests that the lipid's acyl side-chain likely enters the receptor through the transmembrane region, extending into the membrane bilayer between transmembrane helices 4 (TM4) and 5 (TM5). nih.govnih.gov Furthermore, a specific amino acid, arginine at position 203 within TM5, has been identified as critical for mediating the activation of GPR132 by N-acylamides. nih.govresearchgate.netnih.gov The activation of GPR132 by N-linoleoylglycine has been shown to induce downstream cellular responses, including the recruitment of β-arrestin and the generation of transient increases in intracellular calcium in cells engineered to express the receptor. nih.govresearchgate.net

Table 1: Research Findings on N-Linoleoylglycine and GPR132 Activation

Finding Details Source(s)
Ligand Activity N-linoleoylglycine is a lipid activator of GPR132. nih.gov, researchgate.net, nih.gov
Relative Potency Activity is comparable to 9-HODE; order of potency is N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine. nih.gov, nih.gov
Species Cross-Reactivity Activates human, rat, and mouse GPR132 receptors. nih.gov, researchgate.net
Binding Site Molecular modeling predicts the acyl chain binds between TM4 and TM5. nih.gov, nih.gov
Key Residue Arginine at position 203 in TM5 is critical for activation by N-acylamides. nih.gov, researchgate.net, nih.gov

| Downstream Events | Induces β-arrestin recruitment and intracellular calcium transients. | nih.gov, researchgate.net |

In addition to its well-defined role at GPR132, N-linoleoylglycine has been proposed to interact with another orphan GPCR, GPR18. smolecule.com GPR18 was first identified as a receptor for a related N-acyl amide, N-arachidonoyl glycine (B1666218) (NAGly). nih.govuniprot.org The discovery that NAGly activates GPR18 has led to the hypothesis that other structurally similar N-acyl glycines, including N-linoleoylglycine, may also serve as ligands for this receptor. researchgate.net GPR18 is known to couple to Gαi/o proteins, and its activation by NAGly has been linked to intracellular calcium mobilization in certain cell types. nih.gov The potential interaction between N-linoleoylglycine and GPR18 suggests it may be involved in a broader range of signaling pathways than initially understood, though this remains an active area of investigation. smolecule.comresearchgate.net

N-linoleoylglycine belongs to the N-acyl amide class of lipids, many of which are known to interact with and modulate Transient Receptor Potential (TRP) channels. hmdb.ca These channels are a diverse family of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli. jebms.orgfrontiersin.org

The interaction between N-acyl amides and TRP channels is often described as opportunistic, where the lipids modulate channel activity. hmdb.canih.gov For instance, N-arachidonoyl ethanolamide (anandamide) and N-arachidonoyl dopamine (B1211576) were among the first N-acyl amides shown to activate members of the TRPV (vanilloid) subfamily. nih.gov While direct activation of a specific TRP channel by N-linoleoylglycine is not as extensively characterized, its structural similarity to other TRP-modulating lipids suggests a potential for interaction. hmdb.ca Supporting this, studies on the effects of the TRP channel agonist acrolein showed that exposure to this toxin altered the endogenous levels of N-linoleoylglycine in trigeminal sensory tissues, indicating a relationship within the same signaling system. iu.edu

Research findings indicate that N-linoleoylglycine is involved in the modulation of the KCNQ1/KCNE1 potassium channel complex. semanticscholar.org The KCNQ1 protein is a voltage-gated potassium channel that, when co-assembled with the KCNE1 auxiliary subunit, generates the slow delayed rectifier potassium current (IKs). nih.govresearchgate.net This current is crucial for the proper repolarization of the cardiac action potential. researchgate.net

The KCNE1 subunit drastically alters the behavior of the KCNQ1 channel, significantly slowing its activation kinetics and shifting its voltage dependence. nih.govnih.gov Modulation of this complex by endogenous molecules can therefore have significant physiological effects. The inclusion of N-linoleoylglycine in studies investigating the modulation of the KCNQ1/KCNE1 channel complex points to its role as a potential endogenous regulator of this critical cardiac ion channel. semanticscholar.org

Activation of GPR132

Transient Receptor Potential (TRP) Channel Interactions

Intracellular Signaling Cascades

The interaction of N-linoleoylglycine with its target receptors initiates a variety of intracellular signaling cascades that mediate its ultimate physiological effects.

Upon binding to GPR132, N-linoleoylglycine triggers downstream signaling pathways common to GPCRs. evitachem.com This includes the coupling to G-proteins, which in turn modulates the activity of effector enzymes and ion channels. mdpi.com Two specific signaling events have been directly demonstrated following GPR132 activation by N-acylglycines:

Calcium Mobilization : N-linoleoylglycine induces transient increases in the concentration of intracellular calcium ([Ca2+]i) in cells expressing GPR132. nih.gov Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. jebms.org

β-Arrestin Recruitment : The activated GPR132 receptor recruits β-arrestin proteins. nih.gov This interaction is not only crucial for receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades.

Should the proposed interaction with GPR18 be confirmed, N-linoleoylglycine would also likely activate Gαi/o-protein signaling pathways. nih.gov This class of G-proteins typically inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), another key second messenger.

Modulation of TRP and KCNQ1/KCNE1 channels represents a more direct signaling mechanism. As ion channels, their modulation by N-linoleoylglycine would directly alter the flow of ions across the cell membrane, leading to changes in membrane potential and intracellular ion concentrations, which are themselves powerful signals that can rapidly influence cell behavior. jebms.org

Table 2: Summary of N-Linoleoylglycine Intracellular Signaling

Receptor/Channel Primary Transduction Mechanism Key Downstream Events Source(s)
GPR132 (G2A) G-protein coupling, β-arrestin recruitment Increased intracellular Ca2+ nih.gov, researchgate.net
GPR18 (Proposed) Gαi/o protein coupling Intracellular Ca2+ mobilization, potential decrease in cAMP smolecule.com, nih.gov
TRP Channels Cation channel modulation Influx of cations (e.g., Ca2+, Na+), change in membrane potential hmdb.ca, jebms.org

| KCNQ1/KCNE1 | K+ channel modulation | Altered K+ efflux, change in membrane repolarization | semanticscholar.org, nih.gov |

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
N-linoleoylglycine NLGly, L-Gly
N-palmitoylglycine NPGly, PalGly
N-arachidonoylglycine NAGly
N-oleoylglycine NOGly
N-stereoylglycine NSGly
9-hydroxyoctadecadienoic acid 9-HODE
N-arachidonoyl ethanolamide Anandamide (B1667382), AEA
N-arachidonoyl dopamine NADA
Acrolein
Linoleic acid
Linoleamide
N-oleoylserine
N-oleoylglycine
N-docosehexanoylglycine
N-oleoyl-glutamine
N-stearoyl dopamine
N-palmitoyl dopamine
N-arachidonoyl dopamine
N-arachidonoyl serine
N-acyl taurines
N-oleoyl ethanolamine
Farnesyl pyrophosphate
Capsaicin
Bradykinin
Prostaglandins
Diacylglycerols DAG
2-acyl glycerols
N-arachidonoyl phenylalanine
N-arachidonoyl tyrosine
N-docosahexaenoyl glycine D-Gly
N-arachidonoyl-GABA A-GABA
N-arachidonoyl taurine A-Taur
Margaroylglycine
Telmisartan (B1682998)
Nitredipine
Tetrahydrocannabinol Δ9-THC
Resolvin D2 RvD2
Lysophosphatidylcholine LPC
Adenosine triphosphate ATP
Prostaglandin (B15479496) E2 PGE2
Interleukin-6 IL-6
Tumor necrosis factor-alpha TNF-α
Hydrogen peroxide H2O2

Activation of the Arachidonic Acid Cascade

A proposed mechanism for the action of N-linoleoylglycine involves the activation of the arachidonic acid cascade. nih.gov This process is thought to begin with the stimulation of arachidonic acid release from membrane phospholipids, a step often mediated by the enzyme phospholipase A2 (PLA2). nih.govcaymanchem.com Once liberated, free arachidonic acid becomes a substrate for several enzymatic pathways, including those driven by cyclooxygenase (COX) and lipoxygenase (LO) enzymes, leading to the synthesis of a diverse array of bioactive eicosanoids. nih.govcaymanchem.com This cascade is a central component of cellular signaling, particularly in response to inflammatory stimuli. caymanchem.com The activation of this cascade by N-linoleoylglycine ultimately promotes the production of specific eicosanoids that can resolve inflammation. nih.gov

Modulation of Eicosanoid Production (e.g., 15-deoxy-Δ13,14-PGJ2)

A key outcome of N-linoleoylglycine's activity is the modulation of eicosanoid profiles, notably increasing the production of the inflammation-resolving eicosanoid 15-deoxy-Δ13,14-prostaglandin J2 (15d-PGJ2). nih.govnih.govalloblends.com Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. wikipedia.org

In-vivo studies using a mouse peritonitis model demonstrated that administration of N-linoleoylglycine led to elevated levels of 15d-PGJ2 in harvested peritoneal cells. nih.govnih.gov This particular prostaglandin is known to be associated with the resolution of inflammation. nih.gov Similarly, in-vitro experiments using mouse macrophage RAW cells confirmed that N-linoleoylglycine and its structural analogs stimulate the production of 15d-PGJ2. nih.govalloblends.com This effect highlights a specific pathway through which N-linoleoylglycine exerts its anti-inflammatory effects. nih.gov

Table 1: Effect of N-Linoleoylglycine on Eicosanoid Production

Cell/System Model Observed Effect Key Eicosanoid Modulated Reference
Mouse Peritonitis Assay (in vivo) Increased production in peritoneal cells 15-deoxy-Δ13,14-PGJ2 nih.govnih.govalloblends.com

Enzymatic and Transporter Modulation

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Activity

N-linoleoylglycine is part of a class of N-acyl amino acids that are known to interact with Fatty Acid Amide Hydrolase (FAAH). nih.govresearchgate.net FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. nih.govnih.gov By inhibiting FAAH, the levels of these endogenous signaling molecules can be elevated, prolonging their actions. nih.govmdpi.com A proposed mechanism for the analgesic effects of N-acyl amino acids, as a class, is the inhibition of FAAH, which leads to increased levels of anandamide. researchgate.net The closely related compound, N-arachidonoylglycine (NAgly), is a potent inhibitor of FAAH. nih.gov N-acyl amino acids are recognized as substrates for FAAH, which relates to their metabolic stability. nih.gov

Glycine Transporter (GLYT2) Inhibition

The N-acyl amino acid family, to which N-linoleoylglycine belongs, has been identified as a novel class of inhibitors for the glycine transporter 2 (GlyT2). nih.govbiorxiv.org GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thus terminating inhibitory neurotransmission. elifesciences.orgbiorxiv.org Inhibition of GlyT2 is a therapeutic strategy for managing chronic pain. biorxiv.org

While much of the specific research has focused on analogs like N-arachidonyl glycine (NAGly) and N-oleoyl glycine (NOGly), the findings establish a mechanism for this class of lipids. nih.govfrontiersin.org These compounds act as non-competitive, allosteric inhibitors, binding to a site on the transporter that is separate from the glycine binding site. biorxiv.orgelifesciences.org This modulation of GlyT2 represents a potential mechanism for the analgesic effects reported for N-acyl amino acids. researchgate.net

General Modulation of Other Enzymes and Transporters

Beyond FAAH and GlyT2, N-linoleoylglycine and its chemical relatives modulate the activity of other signaling proteins. N-linoleoylglycine has been identified as a lipid activator of the G-protein-coupled receptor GPR132 (also known as G2A). scienceopen.com Studies comparing a range of N-acylglycines found N-linoleoylglycine to be a potent activator of GPR132, with physiological concentrations being sufficient for activation. scienceopen.com The related molecule, N-arachidonoylglycine (NAgly), has been reported to activate another orphan GPCR, GPR18. researchgate.net Furthermore, the broader class of N-acyl amino acids is known to modulate various membrane proteins, including other G-protein coupled receptors, ion channels, and nuclear receptors. researchgate.net One proposed pathway for the analgesic effects of this class of compounds involves the inactivation of T-type Cav3 calcium channels. researchgate.net

Table 2: Summary of Modulated Enzymes and Transporters by N-acyl amino acids

Target Effect Compound(s) Studied Reference
Fatty Acid Amide Hydrolase (FAAH) Inhibition / Substrate N-acyl amino acids (general), N-arachidonoylglycine nih.govresearchgate.net
Glycine Transporter 2 (GlyT2) Allosteric Inhibition N-acyl amino acids (general), N-arachidonoyl glycine, N-oleoyl glycine researchgate.netbiorxiv.orgelifesciences.org
G-Protein-Coupled Receptor 132 (GPR132) Activation N-linoleoylglycine, N-palmitoylglycine scienceopen.com
G-Protein-Coupled Receptor 18 (GPR18) Activation N-arachidonoylglycine researchgate.net

Bioenergetic and Metabolic Regulation

Uncoupling Protein 1 (UCP1)-Independent Mitochondrial Respiration Modulation

N-linoleoylglycine belongs to the N-acyl amino acids (NAAs), a class of endogenous lipid molecules that have been identified as modulators of mitochondrial bioenergetics. nih.govmdpi.com A significant aspect of their activity is the ability to induce mitochondrial uncoupling, a process that dissociates fuel oxidation from ATP synthesis, leading to energy dissipation as heat. nih.govresearchgate.net This function is particularly noteworthy for its independence from Uncoupling Protein 1 (UCP1), the primary protein responsible for non-shivering thermogenesis in brown adipose tissue (BAT). nih.govresearchgate.net The potential for UCP1-independent thermogenesis is of considerable interest, as the abundance of UCP1-rich brown fat is low in many individuals, especially those with obesity. nih.gov

Research using human adipocytes has demonstrated that NAAs with neutral amino acid residues can potently and in a dose-dependent manner induce uncoupled respiration. nih.gov Crucially, this effect is maintained even in the presence of guanosine (B1672433) diphosphate (B83284) (GDP), a known inhibitor of UCP1. nih.govresearchgate.net This finding confirms that the uncoupling mechanism of these NAAs is not reliant on UCP1 activity. nih.gov

Further investigations into the precise mechanism have explored the role of the adenine (B156593) nucleotide translocator (ANT), another mitochondrial protein sometimes implicated in proton leak. However, studies have shown that the uncoupling effect of NAAs persists even when ANT is inhibited by carboxyatractylate (B162951) (CAT). nih.gov This suggests that N-linoleoylglycine and similar NAAs function as direct protonophores, carrying protons across the inner mitochondrial membrane, a mechanism akin to that of classical chemical uncouplers like 2,4-dinitrophenol (B41442) (DNP). nih.govwikipedia.org While this UCP1-independent activity is potent, some studies note that at higher concentrations, NAAs may also cause deleterious effects on cell viability and other mitochondrial functions, such as reducing maximal oxidation rates and ATP production. nih.govnih.gov

The table below summarizes key research findings from respirometry studies on human adipocytes, illustrating the impact of neutral N-acyl amino acids on mitochondrial function.

Bioenergetic ParameterEffect of Neutral N-Acyl Amino AcidsUnderlying Mechanism/ObservationReference
Uncoupled Respiration (Proton Leak)Potently IncreasedEffect persists in the presence of UCP1 inhibitor (GDP) and ANT inhibitor (CAT), indicating a direct protonophore action. nih.gov
Maximal Oxidation RatesSignificantly ReducedObserved at concentrations above 25 μM, indicating potential impairment of the electron transport chain at higher doses. nih.gov
Mitochondrial ATP ProductionSignificantly ReducedA direct consequence of uncoupling the proton gradient from ATP synthase activity. nih.gov
Coupling EfficiencyReducedReflects the decreased efficiency of converting oxygen consumption into ATP synthesis due to the induced proton leak. nih.gov

Biological Functions and Physiological Roles of N Linoleoylglycine

Anti-Inflammatory Actions and Immune System Modulation

N-linoleoylglycine demonstrates notable anti-inflammatory properties and plays a role in modulating the immune system. ebi.ac.uknih.gov It belongs to a class of lipids known as N-acyl amides, which are recognized for their involvement in pain and inflammation regulation. nih.gov

A key aspect of the inflammatory response is the migration of leukocytes to the site of injury or infection. revespcardiol.org N-linoleoylglycine has been shown to effectively reduce this migration. nih.gov In a mouse peritonitis model, an established test for anti-inflammatory action, N-linoleoylglycine inhibited the movement of leukocytes into the peritoneal cavity. nih.gov This effect was observed at relatively low doses, suggesting its potency as an anti-inflammatory agent. nih.gov

Beyond simply inhibiting inflammatory processes, N-linoleoylglycine actively promotes the resolution of inflammation. nih.gov The resolution of inflammation is an active process crucial for returning tissue to its normal state, and its failure can lead to chronic inflammatory conditions. lipinova.commdpi.com N-linoleoylglycine contributes to this by increasing the production of specific anti-inflammatory eicosanoids, such as 15-deoxy-Δ¹²,¹⁴-PGJ₂. nih.gov These molecules act as signals to terminate the inflammatory response. nih.govlipinova.com

Table 1: Effect of N-Linoleoylglycine on Leukocyte Migration and Pro-Resolving Mediator Production

Experimental Model Key Finding Reference
Mouse Peritonitis Assay Reduced leukocyte migration into the peritoneal cavity. nih.gov
Harvested Peritoneal Cells Increased production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²,¹⁴-PGJ₂. nih.gov

The intestinal epithelium acts as a critical barrier, separating the host from the vast population of microbes in the gut. semanticscholar.organr.fr N-acyl glycines, the family to which N-linoleoylglycine belongs, are found in tissues like the skin and lungs, suggesting a potential role in barrier function and the associated immune response. ebi.ac.uk The enzyme responsible for producing N-acyl glycines, hGLYATL2, is found in the spinal cord and skin fibroblasts, further supporting a localized role in these tissues. ebi.ac.uk While direct evidence for N-linoleoylglycine's specific role in the gut is still emerging, the functions of related N-acyl amides in modulating the immune system and maintaining intestinal homeostasis are well-documented. core.ac.ukfrontiersin.org

Promotion of Inflammation Resolution

Neurobiological Activity and Potential Neural Regulation

In addition to its anti-inflammatory and immunomodulatory roles, N-linoleoylglycine exhibits significant neurobiological activity. ebi.ac.ukevitachem.comresearchgate.net

Research suggests that N-linoleoylglycine possesses neuroprotective properties. ontosight.aievitachem.com While studies on N-linoleoylglycine are ongoing, the broader family of lipoamino acids has been investigated for their ability to protect against neuronal damage. mdpi.com For instance, related compounds have shown protective effects in models of brain ischemia. mdpi.com The glycine (B1666218) component itself is known to have neuroprotective qualities, reducing neuronal death in the context of ischemic stroke. nih.govnih.gov

N-linoleoylglycine is recognized for its antinociceptive, or pain-reducing, effects. nih.govresearchgate.net This activity is a characteristic feature of the N-acyl glycine family. ebi.ac.uk The mechanism behind this is thought to involve the modulation of sensory neuronal signaling. For example, the related compound N-palmitoyl glycine has been shown to suppress the firing of nociceptive neurons in response to heat.

Table 2: Investigated Neurological Effects of N-Linoleoylglycine and Related Compounds

Compound Family / Specific Compound Investigated Effect Experimental Observation Reference
Lipoamino Acids Neuroprotection Protective effects against oxygen-glucose deprivation in rat cerebral slices. mdpi.com
Glycine Neuroprotection Reduced neuronal death and infarct volume in ischemic stroke models. nih.govnih.gov
N-acyl glycines Antinociception General characteristic of the compound family. ebi.ac.uk
N-palmitoyl glycine Antinociception Suppressed heat-evoked firing of nociceptive neurons.

Modulation of Synaptic Transmission

N-Linoleoylglycine is part of a class of lipid-amino acid conjugates that are emerging as important signaling molecules in the nervous system. nih.gov While research on N-linoleoylglycine's direct role in synaptic transmission is still developing, the broader family of N-acyl amino acids, including the well-studied N-arachidonoylglycine (NAGly), has been shown to modulate synaptic activity. indexcopernicus.comresearchgate.net For instance, NAGly can decrease excitatory synaptic transmission and enhance inhibitory glycinergic transmission in the spinal cord. sci-hub.se This is achieved by blocking the reuptake of glycine, an inhibitory neurotransmitter, via the glycine transporter GlyT2. diva-portal.orgmdpi.com Glycine itself plays a crucial role in inhibitory neurotransmission, primarily in the spinal cord and brainstem, by activating ionotropic chloride receptors (GlyRs) that hyperpolarize neurons and make them less likely to fire. kenhub.com

Furthermore, some N-acyl amides, a class to which N-linoleoylglycine belongs, have been shown to inhibit certain calcium channels in transfected cell lines, which could impact neurotransmitter release. researchgate.net The light-induced increase of N-linoleoylglycine in photoreceptor cells suggests a potential role in modulating synaptic transmission between these cells and their downstream partners. escholarship.org The modulation of synaptic transmission is a complex process involving a balance of excitatory and inhibitory signals, and N-acyl glycines appear to contribute to this delicate equilibrium. nih.gov

Cellular Proliferation and Migration

The influence of N-linoleoylglycine extends to fundamental cellular processes such as proliferation and migration. nih.govwikipedia.org These actions are critical in both normal physiological and pathological conditions.

Emerging evidence suggests that certain N-acyl amino acids can selectively inhibit the proliferation of cancer cells. nih.govresearchgate.net Rapidly proliferating tumor cells have a high demand for glycine to support the synthesis of purines and glutathione, essential components for cell growth. mdpi.comnih.govembopress.org By potentially interfering with glycine availability or signaling, compounds like N-linoleoylglycine could impede cancer cell growth. For example, the related compound N-palmitoyltyrosine has demonstrated antiproliferative action. researchgate.net The specific mechanisms through which N-linoleoylglycine exerts these effects are an active area of investigation.

N-linoleoylglycine and related N-acyl amides have been shown to play a role in directing cell migration. nih.govhmdb.cahmdb.ca This has been particularly studied in the context of immune cells. For example, N-linoleoylglycine was found to inhibit leukocyte migration in a mouse model of peritonitis. nih.gov The related N-arachidonoylglycine (NAGly) potently drives the directed migration of microglial cells through the G-protein coupled receptor GPR18. sci-hub.searvojournals.org

Table 1: Effect of N-linoleoylglycine on Leukocyte Migration

TreatmentEffect on Leukocyte MigrationModel SystemReference
N-linoleoylglycineInhibitionMouse Peritonitis Model nih.gov
N-arachidonoylglycine (NAGly)StimulationBV-2 Microglial Cells sci-hub.se

Selective Inhibition of Cancer Cell Proliferation

Calcium Ion Mobilization

Contributions to Metabolic Homeostasis

N-acyl amides, including N-linoleoylglycine, are recognized for their role in maintaining metabolic homeostasis. wikipedia.orghmdb.cahmdb.ca They are involved in regulating energy balance and glucose homeostasis. semanticscholar.orgevitachem.com For example, consumption of navy beans was found to increase the relative abundance of N-linoleoylglycine in the plasma of children at risk for cardiovascular disease, alongside a decrease in free fatty acids associated with metabolic diseases. researchgate.net Certain N-acyl amino acids with unsaturated fatty acyl chains can act as chemical uncouplers, stimulating mitochondrial respiration and increasing energy expenditure, which can lead to improvements in glucose homeostasis. wikipedia.org The presence of N-linoleoylglycine has been identified in various organisms, including the fruit fly Drosophila melanogaster, suggesting an evolutionarily conserved role in lipid metabolism and energy balance. researchgate.netplos.org

Advanced Research Methodologies for N Linoleoylglycine Investigation

Analytical Approaches for Detection and Quantification

Precise and sensitive analytical methods are fundamental to accurately measure N-linoleoylglycine in various biological matrices. Techniques combining chromatography for separation and mass spectrometry for detection are the gold standard in the field.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of N-acyl amino acids like N-linoleoylglycine from tissue samples. Although specific protocols for N-linoleoylglycine are part of broader lipidomic panels, methods developed for structurally similar compounds, such as N-oleoyl glycine (B1666218), provide a framework for its analysis. nih.govnih.gov These methods often have limitations in sensitivity and selectivity when part of extensive panels, necessitating the development of more targeted assays. nih.govresearchgate.net

A robust and reliable method for N-oleoyl glycine and N-oleoyl alanine (B10760859) analysis in brain and plasma has been established, which can be adapted for N-linoleoylglycine. nih.govresearchgate.net This involves a liquid-liquid extraction process followed by HPLC-MS/MS analysis. nih.gov Key aspects of method development include ensuring high recovery (over 90% for low-level analytes) and minimizing ion suppression to achieve reliable quantification. researchgate.net The use of a suitable internal standard, such as a deuterated analog like arachidonoyl glycine-d8, is critical for accurate quantification, with the bias and precision of the assay determined to be within ±20%. nih.govresearchgate.net Chromatographic separation is typically achieved on a reverse-phase column. nih.gov

Key Parameters in HPLC-MS/MS Method for N-Acyl Amino Acids

Parameter Detail Reference
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.govnih.gov
Sample Types Brain, Plasma nih.govresearchgate.net
Extraction Liquid-Liquid Extraction nih.gov
Quantification Use of internal standards (e.g., AraGly-d8) nih.gov
Validation Bias and precision within ±20% nih.govresearchgate.net

| Recovery | >90% for low-level analytes | researchgate.net |

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a vital tool for untargeted metabolomics and the identification of novel metabolites like N-acyl glycines. nih.govanimbiosci.org This technique offers high sensitivity, specificity, and resolving power, which is essential for distinguishing compounds within complex biological samples. animbiosci.org LC-HRMS can be used for the initial identification of N-acyl glycines, including N-linoleoylglycine, especially when authentic standards are not available. nih.govacs.org The high mass accuracy of instruments like the Orbitrap allows for unequivocal confirmation of the elemental composition of the detected analytes. thermofisher.com

For analysis, metabolites are typically separated on a C18 column before detection by a high-resolution mass spectrometer. animbiosci.org The data generated is vast, often requiring advanced chemometric tools like principal component analysis (PCA) for interpretation. animbiosci.org

Derivatization Strategies for Enhanced Metabolomics Analysis

To overcome challenges in the analysis of N-acyl glycines, such as poor retention on reversed-phase columns and low detection sensitivity, derivatization strategies are employed. nih.govnih.gov Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be a simple and sensitive method for detecting N-acyl glycines in plasma and urine. nih.govresearchgate.net This reaction is quick, occurs in an aqueous solution, and does not require a quenching step. nih.govresearchgate.net

The 3-NPH derivatization improves the retention of N-acyl glycines on reversed-phase columns and enhances chromatographic separation, particularly for more polar and dicarboxylic acid-conjugated glycines. nih.govacs.org This strategy significantly improves the coverage and detection sensitivity of N-acyl glycines by LC-MS. nih.govacs.org Another approach involves a dual derivatization scheme where primary amine and hydroxyl groups are tagged with a linear acyl chloride, and carboxylate groups are coupled to a linear amine tag, which can improve sensitivity by over 75-fold. nih.gov

Comparison of Derivatization Reagents for N-Acyl Glycine Analysis

Derivatization Reagent Reaction Conditions Advantages Reference
3-Nitrophenylhydrazine (3-NPH) Quick reaction in aqueous solution at room temperature. Simple, sensitive, no quenching step needed, improves retention and sensitivity. nih.govresearchgate.net
p-Dimethylaminophenacyl (DmPA) bromide Requires high temperature (90 °C) and a quenching step. Achieves satisfactory sensitivity. nih.gov

| Dual Tagging (Acyl chloride & Amine) | Two-step process completed within 2.5 hours. | >75-fold improved sensitivity, diminishes adduct formation, improves chromatography. | nih.gov |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simpler chromatographic technique that can be used for the separation and preliminary identification of lipids. While less sophisticated than LC-MS, TLC has applications in monitoring chemical reactions, such as the synthesis of N-linoleoylglycine. rupress.org For detection on TLC plates, various reagents can be used. Non-specific, non-destructive methods like primulin spray can locate lipid spots, while specific, destructive reagents can identify sugar moieties or other functional groups. gerli.com For amino acid derivatives, specific color-developing reagents can be employed for identification. orientjchem.org

In Vitro and In Vivo Model Systems

To investigate the biological activities of N-linoleoylglycine, researchers utilize various model systems, ranging from cultured mammalian cells to animal models.

Mammalian Cell Culture Models (e.g., Mouse Macrophage RAW Cells, N18TG2 Cells)

Mouse Macrophage RAW 264.7 Cells: These cells are a widely used in vitro model to study inflammation. protocols.io N-linoleoylglycine has been studied in mouse macrophage RAW cells to evaluate its ability to stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²,¹⁴-PGJ₂. nih.govnih.gov This cell line is valuable for screening the anti-inflammatory potential of N-linoleoylglycine and its structural analogs. nih.govnih.gov RAW 264.7 cells are adherent, capable of phagocytosis, and can be stimulated to differentiate into different macrophage phenotypes, making them a versatile tool for immunology research. protocols.io

N18TG2 Cells: Mouse neuroblastoma N18TG2 cells are another important model system, particularly for studying the biosynthesis of fatty acid amides. semanticscholar.org These cells are known to produce various fatty acid amides and have been instrumental in identifying N-acyl glycines. semanticscholar.org For instance, N-oleoylglycine was first identified in N18TG2 cells. nih.gov Research has shown that N-linoleoylglycine inhibits the hydrolysis of anandamide (B1667382) (AEA) in membranes from FAAH-containing N18TG2 cells, with an IC₅₀ value of approximately 25 µM. caymanchem.combioscience.co.uk

Summary of Cell Line Models for N-Linoleoylglycine Research

Cell Line Cell Type Application in N-Linoleoylglycine Research Key Findings Reference
RAW 264.7 Mouse Macrophage Studying anti-inflammatory activity. N-linoleoylglycine stimulates the production of 15-deoxy-Δ¹²,¹⁴-PGJ₂. nih.govnih.gov

| N18TG2 | Mouse Neuroblastoma | Investigating biosynthesis and enzyme inhibition. | N-linoleoylglycine inhibits AEA hydrolysis with an IC₅₀ of ~25 µM. | semanticscholar.orgcaymanchem.combioscience.co.uk |

Rodent Models (e.g., Mouse Peritonitis Assay)

Rodent models are crucial for assessing the in vivo biological activities of compounds like N-linoleoylglycine. The mouse peritonitis assay is a standard model for evaluating anti-inflammatory potential. noblelifesci.com This test measures the migration of leukocytes into the peritoneal cavity after an inflammatory challenge. nih.gov A reduction in this migration is indicative of a compound's anti-inflammatory effect. nih.gov

In studies utilizing this model, N-linoleoylglycine demonstrated significant anti-inflammatory activity. nih.govnih.gov When administered orally to mice, it was effective in reducing the migration of leukocytes into the peritoneal cavity. nih.gov Furthermore, analysis of the harvested peritoneal cells revealed elevated levels of 15-deoxy-Δ¹³,¹⁴-PGJ₂, an eicosanoid involved in the resolution of inflammation. nih.govnih.gov These findings are similar to results from earlier studies on the related compound, N-arachidonoylglycine. nih.gov The potency of N-linoleoylglycine was notable, with an estimated ED₅₀ (half-maximal effective dose) of less than 0.3 mg/kg, suggesting it is a relatively potent anti-inflammatory agent in this model. nih.gov

Table 1: Effect of N-Linoleoylglycine on Leukocyte Migration in Mouse Peritonitis Model Data sourced from Burstein et al. (2012) nih.gov

TreatmentEffect on Leukocyte MigrationEffect on 15-deoxy-Δ¹³,¹⁴-PGJ₂ Production
N-Linoleoylglycine (0.3 mg/kg)Inhibited migrationIncreased production

Heterologous Expression Systems (e.g., Yeast Expressing Human/Rat Receptors)

Heterologous expression systems are powerful tools for studying the interaction between a ligand and its specific receptor in a controlled environment, free from the complexities of a native biological system. nih.govresearchgate.net Yeast, particularly Saccharomyces cerevisiae, is a commonly used host for this purpose. nih.govresearchgate.net Scientists can genetically engineer yeast to express mammalian G protein-coupled receptors (GPCRs). nih.govresearchgate.net In such systems, the binding of a ligand to the expressed receptor activates a signaling pathway, which is often coupled to a reporter gene (like green fluorescent protein), providing a measurable output. nih.gov

This methodology has been applied to investigate the receptors for N-linoleoylglycine. Research has shown that N-linoleoylglycine is an agonist for the orphan receptor GPR132. nih.govresearchgate.net Using heterologous expression systems, it was demonstrated that N-linoleoylglycine activates human GPR132. nih.gov Importantly, these studies also confirmed that N-linoleoylglycine activates the rat and mouse orthologs of GPR132, indicating a conserved pharmacological profile across these species despite limited sequence conservation of the receptor itself. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how a molecule's chemical structure relates to its biological activity. mdpi.comuit.no These studies involve the synthesis of various structural analogs of a lead compound and evaluating their effects in biological assays. rsc.org

The biological activity of N-linoleoylglycine has been explored through the design and evaluation of various analogs. SAR studies have focused on modifying both the fatty acid and the amino acid components of the molecule.

One line of investigation focused on the activation of the GPR132 receptor. A study comparing a series of N-acylglycines established an order of potency for activating this receptor. nih.govresearchgate.net This research highlights the specific structural requirements for both the lipid and polar parts of the molecule for effective receptor activation. For instance, while N-linoleoylglycine is a potent activator, other related molecules like N-oleoylglycine and N-arachidonoylglycine show varied levels of activity. nih.govresearchgate.net

Another study used an in vitro model with mouse macrophage RAW cells to assess the ability of N-linoleoylglycine analogs to stimulate the production of the anti-inflammatory prostaglandin (B15479496), 15-deoxy-Δ¹³,¹⁴-PGJ₂. nih.gov In this assay, the N-linoleoyl-D-alanine derivative was found to be the most active, whereas the N-linoleoyl-D-phenylalanine analog showed almost no activity, demonstrating that the nature of the conjugated amino acid is critical for this specific biological response. nih.govnih.gov

Table 2: Order-of-Potency of N-Acylglycine Analogs as GPR132 Agonists Data sourced from Southern et al. (2019) nih.govresearchgate.net

CompoundRelative Activity at GPR132
N-palmitoylglycineMost Potent
9-HODEPotent
N-linoleoylglycinePotent (≈ 9-HODE)
LinoleamideLess Potent
N-oleoylglycineLess Potent
N-stereoylglycineLess Potent (≈ N-oleoylglycine)
N-arachidonoylglycineWeakly Active
N-docosahexaenoylglycineWeakly Active

The stereochemistry of a molecule can have a profound impact on its biological activity, often indicating a specific interaction with a receptor or enzyme. nih.gov While glycine itself is achiral, studies on closely related analogs where glycine is replaced by a chiral amino acid can reveal stereochemical preferences.

In the context of N-linoleoyl amino acid conjugates, a high degree of stereospecificity has been observed. nih.gov When comparing the D- and L-enantiomers of N-linoleoylalanine for their ability to stimulate 15-deoxy-Δ¹³,¹⁴-PGJ₂ production, a considerable difference in activity was found. nih.govnih.gov The D-isomer of N-linoleoylalanine was significantly more active than the L-isomer. nih.govnih.gov This stereoisomeric preference strongly suggests the involvement of a specific receptor binding event in mediating this anti-inflammatory response. nih.gov

Design and Evaluation of N-Linoleoylglycine Analogs

Systems Biology Approaches (e.g., Lipidomics and Metabolomics)

Systems biology aims to understand complex biological systems by integrating diverse data types, including genomics, proteomics, and metabolomics. researchgate.net Lipidomics and metabolomics are key disciplines within systems biology that focus on the comprehensive analysis of lipids and small-molecule metabolites, respectively. creative-proteomics.comneurolipidomics.com These approaches provide a snapshot of the metabolic state of a biological system, offering direct insights into cellular activity and physiological mechanisms. researchgate.netcreative-proteomics.com

These high-throughput technologies are essential for investigating N-linoleoylglycine and other N-acyl amides. hmdb.ca Lipidomics, in particular, uses techniques like mass spectrometry (MS), often coupled with liquid chromatography (LC), for the identification and quantification of hundreds of lipid species in a sample. creative-proteomics.comnih.gov Targeted lipidomics approaches have been successfully used to identify and quantify novel N-acyl amides in various biological models. nih.gov For example, a targeted lipidomics study in Drosophila melanogaster larvae identified 45 distinct N-acyl amides, demonstrating the utility of this approach in discovering signaling lipids. nih.gov Similarly, metabolomics methods, such as LC-MS/MS, are developed for the quantitative profiling of N-acyl amino acids like N-oleoyl glycine in brain and plasma samples, which is crucial for understanding their roles in various physiological and pathological processes. researchgate.netresearchgate.net

Genetic and Pharmacological Modulation Techniques

Understanding the function of endogenous molecules like N-linoleoylglycine can be greatly advanced by using genetic and pharmacological tools to modulate their signaling pathways. These techniques involve either altering the expression of relevant genes or using small molecules to inhibit or activate key proteins.

Pharmacological modulation has been used to probe the GPR132 receptor, which is activated by N-linoleoylglycine. nih.gov Through drug screening, a telmisartan (B1682998) analog, GSK1820795A, was identified as an antagonist of GPR132, capable of blocking the actions of N-acylamides. nih.govresearchgate.net Conversely, other compounds like SKF-95667 and the synthetic cannabinoid CP-55,940 were found to be agonists, mimicking the action of N-linoleoylglycine at this receptor. nih.govresearchgate.net

Genetic modulation techniques, such as structure-directed mutagenesis, have also been employed. nih.gov In studies on GPR132, mutagenesis was used to pinpoint specific amino acid residues critical for receptor activation. This research identified an arginine at position 203 in the fifth transmembrane domain as playing a crucial role in mediating the activation of GPR132 by N-acylamides. nih.govresearchgate.net Furthermore, understanding the enzymes responsible for the synthesis and degradation of N-acyl amino acids presents another avenue for modulation. hmdb.ca N-acyl amino acids are synthesized by enzymes such as peptidylglycine alpha-amidating monooxygenase (PAM) and potentially by a peptidase M20 domain containing 1 (PM20D1), while their degradation is largely mediated by fatty acid amide hydrolase (FAAH). hmdb.caresearchgate.netcore.ac.uk Modulating the activity of these enzymes through genetic or pharmacological means can alter the endogenous levels of N-linoleoylglycine, helping to elucidate its physiological functions. hmdb.ca

Comparative Biochemistry and Functional Analogues

Comparative Analysis with N-Arachidonoylglycine (NAgly)

N-linoleoylglycine (LINgly) and N-arachidonoylglycine (NAgly) are both endogenous N-acyl amino acids, a class of lipid signaling molecules. researchgate.net Their structures are closely related, differing primarily in the fatty acid component. N-linoleoylglycine incorporates linoleic acid, an 18-carbon chain with two double bonds (18:2), while N-arachidonoylglycine contains arachidonic acid, a 20-carbon chain with four double bonds (20:4). nih.govnih.govwikipedia.org This seemingly minor structural variance—two fewer carbons and two fewer double bonds in N-linoleoylglycine—leads to both similarities and differences in their biological activities.

A key area of comparison is their anti-inflammatory effects. Studies have shown that N-linoleoylglycine exhibits anti-inflammatory properties comparable to those of N-arachidonoylglycine. For instance, in a mouse peritonitis model, N-linoleoylglycine was effective in reducing the migration of leukocytes. nih.govnih.gov Both compounds have been observed to stimulate the production of 15-deoxy-Δ¹²,¹⁴-PGJ₂, an inflammation-resolving eicosanoid, in mouse macrophage RAW cells, with N-linoleoylglycine showing a robust response over a concentration range of 0.5 to 10 μM, indicating similar potency to NAgly. nih.gov

Despite these functional similarities, their interactions with specific receptors can differ. N-arachidonoylglycine is known to activate the orphan G-protein coupled receptor (GPCR), GPR18. nih.govwikipedia.org While both are part of the broader family of elmiric acids (EMAs), the variation in their acyl chains can influence their binding affinity and activation of different receptors. nih.gov For example, while NAgly is reported to activate GPR18, research on N-acylamides has shown that N-linoleoylglycine is a potent activator of another GPCR, GPR132, whereas NAgly shows only weak agonist activity at this receptor. scienceopen.com

Another point of comparison is their metabolic relationship with the endocannabinoid anandamide (B1667382) (AEA). N-arachidonoylglycine can be generated through the oxidative metabolism of anandamide. researchgate.netnih.gov Furthermore, fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation, also plays a role in the metabolism of some N-acyl glycines. wikipedia.orgnih.gov However, the influence of FAAH can vary between different N-acyl glycines. For instance, FAAH inhibition leads to a decrease in NAgly levels, suggesting a role for FAAH in its synthesis, while the effect on N-linoleoylglycine under similar conditions was not observed to be an increase. nih.govusf.edu

Table 1: Comparative Profile of N-linoleoylglycine and N-arachidonoylglycine

FeatureN-linoleoylglycine (LINgly)N-Arachidonoylglycine (NAgly)
Fatty Acid ComponentLinoleic Acid (18:2)Arachidonic Acid (20:4)
Primary Receptor InteractionsPotent agonist of GPR132 scienceopen.comActivator of GPR18 nih.govwikipedia.org
Anti-inflammatory ActivityReduces leukocyte migration; stimulates 15-deoxy-Δ¹²,¹⁴-PGJ₂ production nih.govnih.govAnalgesic and anti-inflammatory effects; stimulates 15-deoxy-Δ¹²,¹⁴-PGJ₂ production nih.gov
Relation to FAAHLevels not increased by FAAH inhibition usf.eduMetabolized by FAAH; levels decrease with FAAH inhibition wikipedia.orgnih.gov
Relation to AnandamideStructurally related as an N-acyl amideMetabolically related; can be formed from anandamide oxidation researchgate.netnih.gov

Relationship and Functional Similarities with Other N-Acyl Glycines and Fatty Amides

N-linoleoylglycine belongs to the larger family of N-acyl amino acids, which are conjugates of a fatty acid and an amino acid. nih.govdrugbank.com This family includes a variety of compounds such as N-palmitoylglycine (PalGly), N-oleoylglycine (OlGly), and N-stearoylglycine (StrGly), each with distinct fatty acid chains. nih.gov These N-acyl glycines are found in various tissues throughout the body at different concentrations, suggesting they may have region-specific functions. nih.govdiva-portal.org For example, N-stearoyl glycine (B1666218) is found predominantly in the skin, while N-linoleoylglycine is detected in the lung, skin, kidney, liver, ovaries, and small intestine. diva-portal.org

Functionally, N-acyl glycines as a class are recognized as bioactive lipids with roles in anti-inflammation, pain relief (antinociception), and control of cell proliferation. drugbank.comavantiresearch.com The specific biological activity can be influenced by the nature of the acyl chain. For instance, in activating the G-protein-coupled receptor GPR132, the order of potency for several N-acylglycines has been identified as N-palmitoylglycine > N-linoleoylglycine > N-oleoylglycine ≈ N-stereoylglycine > N-arachidonoyl-glycine. researchgate.net This demonstrates that both the saturation and the length of the fatty acid chain are critical determinants of their interaction with this receptor.

The broader category of fatty amides also includes primary fatty acid amides and N-acylethanolamines. diva-portal.org These compounds share a common structural motif of a fatty acid linked to an amine via an amide bond and are involved in a wide array of physiological processes. wikipedia.orghmdb.ca For example, the primary fatty acid amide, oleamide, is known to regulate sleep. diva-portal.org N-acyl amides, in general, are involved in cell-to-cell communication, often interacting with transient receptor potential (TRP) channels, which play a role in inflammation. wikipedia.orghmdb.ca At least four of the N-acyl glycines, including N-linoleoylglycine, are regulated by the enzyme fatty acid amide hydrolase (FAAH), highlighting a shared metabolic pathway with other fatty acid amides like anandamide. nih.gov

Table 2: Functional Comparison of N-linoleoylglycine with Other N-Acyl Amides

CompoundStructural ClassKey Biological ActivitiesPrimary Receptor Targets (if known)
N-linoleoylglycineN-Acyl GlycineAnti-inflammatory nih.govnih.govGPR132 scienceopen.comresearchgate.net
N-palmitoylglycineN-Acyl GlycineModulates calcium influx, antinociception GPR132 scienceopen.comresearchgate.net
N-oleoylglycineN-Acyl GlycineMay reduce impact of morphine withdrawal researchgate.netGPR132 researchgate.net
OleamidePrimary Fatty Acid AmideRegulates sleep-wake cycle diva-portal.org-
N-palmitoylethanolamine (PEA)N-AcylethanolamineAnti-inflammatory, analgesic nih.govPPAR-α nih.gov

Future Directions and Research Gaps in N Linoleoylglycine Investigation

Elucidation of Comprehensive Physiological Roles and Endogenous Concentration Dynamics

A critical area for future research is the complete characterization of the physiological roles of N-linoleoylglycine. As a member of the N-acyl amide family, it is implicated in a wide array of functions, including cardiovascular activity, metabolic homeostasis, memory, cognition, pain, and motor control. hmdb.ca However, the specific contributions of N-linoleoylglycine to these processes are not yet fully understood.

Determining the precise endogenous concentrations of N-linoleoylglycine in various tissues and fluids under different physiological states is a fundamental prerequisite for understanding its function. nih.govresearchgate.net While it is known to exist in mammalian tissues at levels comparable to other lipid signaling molecules, detailed quantitative data is still needed. nih.govscienceopen.com Studies have shown that its levels can be altered in response to inflammatory stimuli, such as in the brain following a peripheral injury. frontiersin.org For instance, in a model of acute inflammation, levels of N-linoleoylglycine were found to increase in the periaqueductal gray and decrease in the thalamus. frontiersin.org Furthermore, exposure to environmental toxins like acrolein has been shown to increase N-linoleoylglycine levels in the trigeminal ganglia and trigeminal nucleus caudalis, suggesting a role in pain and sensitization pathways. iu.edu Future studies should employ advanced lipidomics techniques to map the dynamic changes in N-linoleoylglycine concentrations across a broader range of physiological and pathological conditions. This will provide crucial insights into its specific roles in maintaining homeostasis and its potential as a biomarker.

Detailed Understanding of Biosynthetic and Degradative Regulatory Networks

The synthesis and degradation of N-acyl amides are tightly regulated processes, and a detailed understanding of the enzymes involved in N-linoleoylglycine metabolism is essential. hmdb.cawikipedia.org The biosynthesis of N-acyl amino acids can be catalyzed by the circulating enzyme peptidase M20 domain containing 1 (PM20D1), which facilitates both the synthesis and hydrolysis of these compounds. hmdb.cawikipedia.org Additionally, gut microbiota have been identified as a source of N-acyl amides, adding another layer of complexity to its regulation. hmdb.ca

On the degradation side, fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the hydrolysis of N-acyl amides, including N-acyl glycines, into their constituent fatty acids and amino acids. hmdb.cawikipedia.orgnih.gov Studies in FAAH knockout mice have demonstrated significant elevations in tissue levels of N-acyl amides, underscoring the central role of this enzyme. wikipedia.org Research has also pointed to a cooperative enzymatic control system, with both PM20D1 and FAAH regulating intracellular and circulating levels of N-acyl amino acids. ebi.ac.uk Future research should focus on elucidating the specific regulatory mechanisms that control the expression and activity of these enzymes in different tissues and under various physiological conditions. Understanding these regulatory networks will be critical for developing strategies to modulate N-linoleoylglycine levels for therapeutic purposes.

Characterization of Novel Molecular Targets and Interaction Mechanisms

N-linoleoylglycine exerts its biological effects by interacting with various molecular targets. wikipedia.orgmedchemexpress.cnevitachem.com A significant breakthrough has been the identification of the G-protein coupled receptor GPR132 (also known as G2A) as a receptor for N-linoleoylglycine. nih.govresearchgate.net It activates GPR132 with a potency comparable to another endogenous ligand, 9-hydroxyoctadecadienoic acid (9-HODE). nih.govresearchgate.netmedchemexpress.cnmedchemexpress.com The interaction is thought to involve the acyl side-chain of N-linoleoylglycine extending into the membrane bilayer between transmembrane domains 4 and 5 of the receptor. nih.govresearchgate.net

Beyond GPR132, N-linoleoylglycine may interact with other receptors and ion channels. For instance, some N-acyl amides are known to modulate the activity of transient receptor potential (TRP) channels. hmdb.cawikipedia.org Furthermore, there is evidence suggesting that N-linoleoylglycine could potentially interact with peroxisome proliferator-activated receptor alpha (PPARα). evitachem.comdrugz.fr Future studies should employ a combination of biochemical, pharmacological, and structural biology approaches to identify and characterize additional molecular targets of N-linoleoylglycine. Elucidating the precise mechanisms of interaction will provide a deeper understanding of its signaling pathways and open up new avenues for drug discovery.

Exploration of N-Linoleoylglycine's Role in Specific Physiological and Pathological Processes

Building on the foundational knowledge of its physiology and pharmacology, future research must investigate the specific roles of N-linoleoylglycine in various physiological and pathological contexts. Its involvement in inflammation is a particularly promising area of investigation. scienceopen.comnih.gov Studies have shown that N-linoleoylglycine can reduce leukocyte migration in a mouse model of peritonitis and stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ13,14-PGJ2. nih.gov This suggests a potential anti-inflammatory and pro-resolving role.

The endocannabinoid system is another area where N-linoleoylglycine may play a significant role. researchgate.net As an N-acyl amide, it is considered an endocannabinoid-like molecule, and its levels and actions may be intertwined with those of classical endocannabinoids. researchgate.net Given the broad involvement of the endocannabinoid system in processes like pain, mood, and appetite, exploring the interplay between N-linoleoylglycine and this system is crucial. researchgate.net Furthermore, the identification of N-linoleoylglycine in insects like Drosophila melanogaster suggests evolutionary conservation and potentially fundamental biological roles that are yet to be discovered. researchgate.net Investigating its function in these simpler model organisms could provide valuable insights into its core physiological functions. Future research should utilize in vivo models of disease to explore the therapeutic potential of modulating N-linoleoylglycine signaling in conditions such as chronic inflammation, neurodegenerative diseases, metabolic disorders, and pain. hmdb.ca

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing N-linoleoylglycine in biological samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high sensitivity. Validate detection limits and recovery rates using spiked matrices. In studies, N-linoleoylglycine was detected in 84% of samples, suggesting optimized protocols are required for low-abundance analytes . Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) ensure accurate spectral matching .

Q. How can researchers synthesize N-linoleoylglycine with high purity, and what stability considerations apply?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) with linoleic acid and glycine, using carbodiimide crosslinkers (e.g., EDC/HOBt). Purify via reverse-phase HPLC and confirm purity (>95%) using NMR and high-resolution MS. Stability tests under varying pH and temperature conditions are critical; linoleoyl derivatives are preferred over arachidonoyl analogs due to higher crystallinity and oxidative stability .

Q. What receptor targets are associated with N-linoleoylglycine, and how can binding assays be designed?

  • Methodology : Focus on GPR18, an orphan GPCR. Use radioligand displacement assays (e.g., [³H]-ligand competition) or calcium flux assays in transfected HEK293 cells. Include positive controls (e.g., endogenous ligands) and validate results with siRNA knockdown or receptor antagonists .

Advanced Research Questions

Q. How do structural modifications of N-linoleoylglycine influence its anti-inflammatory activity?

  • Methodology : Compare analogs (e.g., N-linoleoyl-D-alanine, N-linoleoyltyrosine) in vitro (NF-κB inhibition assays) and in vivo (murine inflammation models). Rank potency using IC₅₀ values and molecular docking simulations to identify critical residues (e.g., glycine’s carboxyl group for GPR18 binding) .

Q. What experimental designs are optimal for studying N-linoleoylglycine’s pharmacokinetics in preclinical models?

  • Methodology : Use tracer studies with isotopic labeling (e.g., ¹⁴C-linoleate) in rodents. Collect plasma/tissue samples at timed intervals and analyze via LC-MS. Adhere to NIH guidelines for preclinical reporting, including sample size justification and blinding protocols to minimize bias .

Q. How should researchers address contradictions in N-linoleoylglycine detection rates across studies?

  • Methodology : Conduct cross-laboratory validation using harmonized protocols. For example, discrepancies in detection rates (16–84% ) may arise from matrix effects or ionization efficiency. Include internal standards (e.g., deuterated analogs) and perform inter-lab reproducibility tests .

Q. What statistical approaches are suitable for analyzing N-linoleoylglycine’s dose-response relationships in complex datasets?

  • Methodology : Apply mixed-effects models to account for biological variability. Use Bonferroni correction for multiple comparisons, as seen in studies where oleoyl-linoleoyl-GPI required adjusted p-values . For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) is recommended .

Q. How can mechanistic studies differentiate N-linoleoylglycine’s direct receptor activation from downstream signaling effects?

  • Methodology : Combine genetic (CRISPR/Cas9 KO of GPR18) and pharmacological (inhibitors of downstream pathways like MAPK/NF-κB) approaches. Measure second messengers (cAMP, Ca²⁺) and transcriptomic changes via RNA-seq to dissect primary vs. secondary effects .

Q. What strategies improve the sensitivity of N-linoleoylglycine detection in low-abundance biological matrices?

  • Methodology : Pre-concentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Optimize LC gradients to resolve co-eluting metabolites and employ tandem MS (MRM mode) for specificity .

Methodological Frameworks and Reporting

  • Experimental Reproducibility : Follow PRISMA guidelines for systematic reviews and meta-analyses when compiling data . Document all protocols in supplementary materials per Beilstein Journal standards, including raw data and instrument parameters .
  • Ethical and Feasible Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, prioritize studies on LINgly’s stability over arachidonoyl derivatives due to cost and practicality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.